molecular formula C9H9IOS B14050516 1-(2-Iodo-5-mercaptophenyl)propan-1-one

1-(2-Iodo-5-mercaptophenyl)propan-1-one

Cat. No.: B14050516
M. Wt: 292.14 g/mol
InChI Key: UBGLYUUMIHQSDQ-UHFFFAOYSA-N
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Description

1-(2-Iodo-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol This compound is characterized by the presence of an iodine atom, a mercapto group (–SH), and a propanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Iodo-5-mercaptophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the mercapto group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Iodo-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2-Iodo-5-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability. The propanone moiety can undergo various chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

1-(2-Iodo-5-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-Iodo-5-mercaptophenyl)propan-2-one: Similar structure but with a different position of the propanone moiety.

    1-(5-Iodo-2-mercaptophenyl)propan-1-one: Similar structure but with different positions of the iodine and mercapto groups.

    1-(2-Bromo-5-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine.

Biological Activity

1-(2-Iodo-5-mercaptophenyl)propan-1-one is an organic compound notable for its unique structural features and biological activities. This compound, characterized by the presence of a mercapto group and an iodine atom, plays a significant role in biochemical interactions, particularly involving enzyme inhibition and protein modification.

Chemical Structure and Properties

The molecular formula of this compound is C10H10IOS, with a molar mass of approximately 292.14 g/mol. The compound consists of a propanone moiety attached to a phenyl ring that includes both an iodine atom and a mercapto group, which significantly influences its chemical reactivity and biological activity. The IUPAC name for this compound is 1-(2-iodo-5-sulfanylphenyl)propan-2-one, and its canonical SMILES representation is CC(=O)CC1=C(C(=CC=C1)S)I.

Mechanisms of Biological Activity

The biological activity of this compound can be primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The mercapto group allows the compound to interact with thiol groups in proteins, potentially leading to enzyme inhibition. This characteristic makes it valuable in studies related to enzyme functionality and modulation.
  • Protein Modification : The interaction between the mercapto group and proteins can result in modifications such as disulfide bond formation or other redox reactions, which are crucial for understanding protein dynamics in various biochemical pathways.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological TargetActivity ObservedIC50 Value
Flavivirus NS2B-NS3 ProteaseInhibitory effect observedIC50 = 0.52 μM
Protein ThiolsModulation of activity through redox mechanismsNot specified
Enzyme FunctionalityInhibition through thiol interactionNot specified

In one study, derivatives of similar compounds were synthesized to evaluate their inhibitory activities against the NS2B-NS3 protease of flaviviruses, which are critical human pathogens. The results indicated that modifications in the structure could lead to significant variations in inhibitory potency, emphasizing the importance of structural features in biological activity .

Case Studies

  • Flavivirus Interaction : A detailed investigation into the interactions of compounds similar to this compound revealed that structural modifications could enhance their inhibitory effects against viral proteases. For instance, substituents that increase hydrophobicity have been shown to improve binding affinity and potency .
  • Redox Modulation : Another study focused on how the thiol group interacts with reactive oxygen species (ROS), suggesting that compounds like this compound could be utilized to target redox-sensitive sites within proteins, thereby influencing cellular signaling pathways.

Properties

Molecular Formula

C9H9IOS

Molecular Weight

292.14 g/mol

IUPAC Name

1-(2-iodo-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9IOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3

InChI Key

UBGLYUUMIHQSDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)S)I

Origin of Product

United States

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